molecular formula C8H4ClF B2908146 2-Chloro-5-fluorophenylacetylene CAS No. 1233501-58-0

2-Chloro-5-fluorophenylacetylene

Cat. No.: B2908146
CAS No.: 1233501-58-0
M. Wt: 154.57
InChI Key: ZONHQMVUJUBCMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated phenylacetylene is coupled with an appropriate aryl halide in the presence of a palladium catalyst and a base . The reaction typically requires conditions such as:

    Catalyst: Palladium acetate (Pd(OAc)2)

    Ligand: Triphenylphosphine (PPh3)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 60-80°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenylacetylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Coupling: Boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted phenylacetylenes .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenol
  • 2-Chloro-5-fluorobenzaldehyde
  • 2-Chloro-5-fluorobenzonitrile

Comparison

2-Chloro-5-fluorophenylacetylene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. The acetylene group also provides additional reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-2-ethynyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONHQMVUJUBCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ((2-chloro-5-fluorophenyl)ethynyl)trimethylsilane (4.2 g, 18 mmol) in methanol (40 mL) was added potassium carbonate (7.7 g, 56 mmol), and the reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was then diluted with diethyl ether (100 mL) and washed with water (300 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 220 g, ISCO, heptane) to afford the title compound as a pale yellow, waxy solid (2.0 g, 70%), which was used in the next step without further purification.
Name
((2-chloro-5-fluorophenyl)ethynyl)trimethylsilane
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
70%

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